5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17427777
InChI: InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2
SMILES:
Molecular Formula: C44H24Cl4CuN4
Molecular Weight: 814.0 g/mol

5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II)

CAS No.:

Cat. No.: VC17427777

Molecular Formula: C44H24Cl4CuN4

Molecular Weight: 814.0 g/mol

* For research use only. Not for human or veterinary use.

5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) -

Specification

Molecular Formula C44H24Cl4CuN4
Molecular Weight 814.0 g/mol
IUPAC Name copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide
Standard InChI InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2
Standard InChI Key VQAOAJVSUJOMBR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2]

Introduction

Structural and Molecular Properties

Molecular Architecture

5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) belongs to the family of meso-substituted metalloporphyrins. The porphyrin macrocycle consists of four pyrrole subunits linked by methine bridges, with each meso-position occupied by a 4-chlorophenyl group. The copper(II) ion resides at the center, coordinated to the four pyrrolic nitrogen atoms in a square-planar geometry. This coordination stabilizes the metal in the +2 oxidation state, enabling redox activity and ligand-binding capabilities.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₄₄H₂₄Cl₄CuN₄
Molecular Weight814.0 g/mol
CAS Number16828-36-7
Coordination GeometrySquare-planar
ChargeNeutral

Synthesis and Purification

Synthetic Methodology

The synthesis follows a modified Adler’s method, involving condensation of pyrrole and 4-chlorobenzaldehyde in propionic acid . Key steps include:

  • Reflux Conditions: Pyrrole (20 mmol) and 4-chlorobenzaldehyde (20 mmol) are refluxed in propionic acid (50 mL) at 60°C for 30 minutes .

  • Cooling and Crystallization: The mixture is cooled to room temperature, then refrigerated for 2 hours to precipitate the crude porphyrin .

  • Purification: Column chromatography on basic alumina using chloroform eluent yields the purified free-base porphyrin, which is subsequently metallated with copper(II) acetate.

Metallation Process

Metallation involves stirring the free-base porphyrin with copper(II) acetate in a mixed solvent system (e.g., CH₂Cl₂/methanol). The reaction typically completes within 2–4 hours at 60°C, confirmed by UV-Vis spectral shifts from the free-base Soret band (~418 nm) to the metallated form (~424 nm) .

Table 2: Synthesis Parameters

ParameterValueSource
Starting MaterialsPyrrole, 4-chlorobenzaldehyde
SolventPropionic acid
Reaction Temperature60°C
Purification MethodColumn chromatography
Metallation AgentCopper(II) acetate

Spectroscopic and Thermal Characterization

Spectroscopic Analysis

UV-Vis Spectroscopy: The complex exhibits a Soret band at 424 nm and Q bands at 515, 550, 590, and 647 nm in dichloromethane, characteristic of copper porphyrins . The bathochromic shift relative to the free-base porphyrin (Soret at 418 nm) arises from metal-to-ligand charge transfer (MLCT) interactions.

FT-IR Spectroscopy: Key absorptions include:

  • 3321 cm⁻¹: N–H stretching (pyrrole) .

  • 1487 cm⁻¹: C═N stretching (porphyrin macrocycle) .

  • 1346 cm⁻¹: C–N vibrations .

¹H NMR: In CDCl₃, signals at δ −2.84 ppm correspond to pyrrolic NH protons, while aromatic protons of the 4-chlorophenyl groups resonate at δ 7.76–8.17 ppm .

Thermal Gravimetric Analysis (TGA)

TGA reveals a two-stage decomposition profile:

  • 100–150°C: Loss of lattice water molecules (mass loss ~5%) .

  • 470–490°C: Collapse of the porphyrin scaffold (mass loss ~45%) . Residual mass at 900°C is ~52–54%, attributed to copper oxide formation .

Table 3: Thermal Decomposition Data

Temperature Range (°C)Mass Loss (%)AssignmentSource
100–1505Lattice water loss
470–49045Porphyrin decomposition
>90052–54 residualCuO formation

Applications in Catalysis and Photodynamic Therapy

Catalytic Activity

The compound serves as a robust catalyst in oxidation reactions due to its stable Cu²⁺ center. Notable applications include:

  • Epoxidation of Alkenes: Using O₂ or peroxides as oxidants, achieving turnovers up to 10³.

  • C–H Bond Activation: Selective functionalization of hydrocarbons under mild conditions.

Photodynamic Therapy (PDT)

As a photosensitizer, the porphyrin’s extended π-system and heavy atom effect (Cl substituents) enhance intersystem crossing, generating cytotoxic singlet oxygen (¹O₂) upon irradiation. In vitro studies demonstrate efficacy against cancer cell lines at IC₅₀ values <10 μM.

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